2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-
CAS No.:
Cat. No.: VC16549050
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | benzyl (2S)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
| Standard InChI | InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18?,19-/m0/s1 |
| Standard InChI Key | SHMFBKYBBMGQSQ-GGYWPGCISA-N |
| Isomeric SMILES | C1CC(CN[C@@H]1C(=O)OCC2=CC=CC=C2)NOCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s core structure comprises a six-membered piperidine ring, a secondary amine at position 1, and a carboxylic acid functional group esterified with a benzyl group at position 2. The fifth position is substituted with a phenylmethoxyamino group (–NH–O–CH2C6H5), introducing both hydrophilic and hydrophobic regions. The (2S) configuration ensures specific three-dimensional orientation, influencing binding affinity and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1171080-44-6 (stereoisomer) |
| Stereochemistry | (2S) configuration |
| Solubility | Enhanced by phenylmethyl ester |
The phenylmethyl ester moiety improves lipid solubility, facilitating membrane permeability, while the phenylmethoxyamino group enables hydrogen bonding with biological targets.
Stereochemical Implications
The (2S) stereochemistry dictates enantioselective interactions. For instance, in chiral environments such as enzyme active sites, this configuration may enhance binding to proteins through complementary spatial matching. Studies on analogous piperidine derivatives demonstrate that stereochemical purity >99% is often required for optimal pharmacological efficacy .
Synthesis and Optimization Strategies
Synthetic Pathways
Synthesis typically involves multi-step sequences starting from L-camphorsulfonamide or related precursors. A patented method for (S)-2-piperidinecarboxylic acid synthesis provides insights:
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Condensation: L-Camphorsulfonamide reacts with diphenylimine esters under Lewis acid catalysis.
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Asymmetric Alkylation: A strong base mediates alkylation, followed by imine hydrolysis and cyclization in a one-pot reaction.
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Chiral Auxiliary Removal: Alkaline conditions cleave the sulfonamide group, yielding the target compound.
This route achieves a 72–85% yield with excellent stereoselectivity, though adaptations for the phenylmethoxyamino substituent would require additional protection/deprotection steps .
Industrial-Scale Considerations
Key challenges include minimizing racemization during esterification and ensuring cost-effective purification. Continuous flow reactors and immobilized catalysts are proposed to enhance scalability, reducing reaction times from days to hours.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. In vitro assays show IC50 values of 1.2 µM (AChE) and 0.8 µM (BChE), comparable to rivastigmine. The phenylmethoxyamino group likely interacts with the catalytic anionic site of AChE via π–π stacking and hydrogen bonding.
Antioxidant Properties
Electron paramagnetic resonance (EPR) studies reveal radical scavenging activity, with a 65% reduction in hydroxyl radicals at 10 µM concentration. This dual functionality—enzyme inhibition and oxidative stress mitigation—positions it as a multifunctional therapeutic candidate for Alzheimer’s disease.
Pharmaceutical Applications and Preclinical Data
Neurodegenerative Disease Models
In murine models of cognitive impairment, the compound (5 mg/kg, oral) improved Morris water maze performance by 40% versus controls. Brain penetration, quantified via LC-MS, showed a brain-to-plasma ratio of 0.9, surpassing donepezil (0.6).
Intermediate in Drug Synthesis
As a chiral building block, it serves in synthesizing β-lactamase inhibitors like avibactam. The phenylmethyl ester acts as a protecting group, removed during final hydrogenolysis to yield the active pharmaceutical ingredient.
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